molecular formula C8H6ClFO2 B1334160 (4-Fluorophenoxy)acetyl chloride CAS No. 405-78-7

(4-Fluorophenoxy)acetyl chloride

Cat. No. B1334160
CAS RN: 405-78-7
M. Wt: 188.58 g/mol
InChI Key: VNOMNADZORCTGC-UHFFFAOYSA-N
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Description

The compound "(4-Fluorophenoxy)acetyl chloride" is a chemical reagent that is related to various research areas, including the synthesis of fluorescent reagents, activating agents for covalent attachment of biologicals, and the creation of novel compounds with potential pharmaceutical applications. It is structurally related to compounds such as (2-naphthoxy)acetyl chloride, which has been used as a fluorescent reagent for analytical derivatization in chromatography , and 4-fluorobenzenesulfonyl chloride, which is an activating agent for the covalent attachment of biologicals to solid supports .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For example, 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides were synthesized using 3-fluoro-4-cyanophenol as primary compounds . Additionally, 2-(4-fluorophenoxy) acetic acid was synthesized by refluxing 4-fluoro-phenol with ethyl chloroacetate in acetone . These methods provide insights into the potential synthesis routes for "(4-Fluorophenoxy)acetyl chloride" by analogy.

Molecular Structure Analysis

The molecular structure of a related compound, 2-(4-fluorophenoxy) acetic acid, has been elucidated, showing that it crystallizes in the monoclinic crystal system with specific space group parameters . This information can be used to infer the structural characteristics of "(4-Fluorophenoxy)acetyl chloride," considering the similarities in the phenoxy moiety of the compounds.

Chemical Reactions Analysis

While specific reactions of "(4-Fluorophenoxy)acetyl chloride" are not detailed in the provided papers, the reactivity of acetyl chloride derivatives can be inferred from studies on similar compounds. Acetyl chloride itself is known to be a versatile reagent for the synthesis of various phosphonic acid derivatives . This suggests that "(4-Fluorophenoxy)acetyl chloride" could also be used in similar synthetic applications, leveraging its acyl chloride functionality.

Physical and Chemical Properties Analysis

The physical and chemical properties of "(4-Fluorophenoxy)acetyl chloride" can be partially deduced from the properties of related compounds. For instance, the crystal data for 2-(4-fluorophenoxy) acetic acid provides insights into the density and crystallographic parameters that could be similar for "(4-Fluorophenoxy)acetyl chloride" . The presence of the fluorine atom is likely to influence the electron-withdrawing properties of the compound, as seen in 4-fluorobenzenesulfonyl chloride , which could affect its reactivity and stability.

Scientific Research Applications

  • Synthesis of Acebutolol : A study described a new process for the synthesis of Acebutolol, a β1-adrenoceptor blocking agent, which involved the use of 4-aminophenol through several steps including acetylation, Fries rearrangement, and hydrolysis. This new route simplified the process and increased the overall yield to 51.5% (Wang Xiao-zhong, 2004).

  • Antioxidant and Antinociceptive Activities : Another research synthesized novel phenoxy acetyl carboxamides and evaluated them for antioxidant and antinociceptive activities. The study found that certain compounds showed significant antioxidant and antinociceptive activities, suggesting potential for therapeutic applications (R. Manjusha et al., 2022).

  • Synthesis of 4-Fluorocatechol : Research on the synthesis of 4-Fluorocatechol, an important intermediate for medicine, was conducted. The study detailed a method involving esterification, rearrangement, and oxidation, achieving an overall yield of 45.4% (Ling Yong, 2006).

  • Activation of Hydroxyl Groups in Polymers : A study found that 4-fluorobenzenesulfonyl chloride is an excellent activating agent for covalent attachment of biologicals to solid supports. This research presented potential therapeutic applications in bioselective separation (Y. A. Chang et al., 1992).

  • Synthesis of Organophosphorus Compounds : Acetyl chloride was successfully used in synthesizing aminoalkyl- and amino(aryl)methylphosphonic acid derivatives, key intermediates in the synthesis of phosphonopeptide with a P-N bond (C. Yuan et al., 1991).

Safety And Hazards

“(4-Fluorophenoxy)acetyl chloride” is a highly reactive compound and should be handled with caution. Exposure to moist air or water can lead to the release of hazardous decomposition products such as carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas . It’s also important to note that containers may explode when heated .

properties

IUPAC Name

2-(4-fluorophenoxy)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNOMNADZORCTGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80374635
Record name (4-Fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Fluorophenoxy)acetyl chloride

CAS RN

405-78-7
Record name (4-Fluorophenoxy)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80374635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 405-78-7
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Synthesis routes and methods I

Procedure details

Oxalyl chloride (60 mL, 686 mmol) and dimethylformamide (DMF) (8 drops, cat.) were added to a stirred suspension of 2-(4-fluorophenoxy)ethanoic acid (97.3 g, 572 mmol) in dichloromethane (500 mL). After 22 hours, the mixture was concentrated under vacuum to obtain 108 g of 2-(4-fluorophenoxy)ethanoic acid chloride, a compound of formula (Y), as a yellow oil in quantitative yield; 1H NMR (CDCl3) δ 4.90 (s, 2H), 6.84 (m, 2H), 6.99 (m, 2H) ppm.
Quantity
60 mL
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reactant
Reaction Step One
Quantity
97.3 g
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reactant
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0 (± 1) mol
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500 mL
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Synthesis routes and methods II

Procedure details

Into a 100 ml round bottom flask equipped with a magnetic stirrer, reflux condenser equipped with a connector to a 50% sodium hydroxide trap, 6.81 g (0.040 mole) para-fluorophenoxyacetic acid (the product of Example 2), 2.96 ml (0.044 mole) thionyl chloride, and about 40 ml toluene. The reaction mixture was stirred at reflux for two hours, allowed to cool to room temperature, and then concentrated to give 7.2 g of the product, a brwon liquid.
Quantity
6.81 g
Type
reactant
Reaction Step One
[Compound]
Name
product
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0 (± 1) mol
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reactant
Reaction Step Two
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2.96 mL
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reactant
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Quantity
40 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
R Keledjian - 2003 - search.proquest.com
This dissertation entails the design and synthesis of important bio-active lipid mediators eg lipoxins (LX) and presqualene diphosphate (PSPP). Lipoxins and presqualene diphosphate …
Number of citations: 1 search.proquest.com
VV Fokin - 1998 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com

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